molecular formula C8H18Cl2N2O2 B13840672 Ethyl 1-piperazine-D8-acetate 2hcl

Ethyl 1-piperazine-D8-acetate 2hcl

Cat. No.: B13840672
M. Wt: 253.19 g/mol
InChI Key: SDCGGVSLPLXYON-CORRJWLCSA-N
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Description

Ethyl 1-piperazine-D8-acetate 2hcl is a stable isotope-labeled compound, often used as a reference material in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is labeled with deuterium (D8), which makes it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-piperazine-D8-acetate 2hcl typically involves the reaction of piperazine with ethyl acetate in the presence of a deuterium source. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-piperazine-D8-acetate 2hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-piperazine-D8-acetate 2hcl has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of piperazine derivatives in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-piperazine-D8-acetate 2hcl involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The deuterium labeling allows for precise tracking and analysis of its metabolic fate, providing insights into its pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Ethyl 1-piperazine-D8-acetate 2hcl can be compared with other piperazine derivatives such as:

This compound stands out due to its deuterium labeling, which enhances its utility in analytical and research applications.

Properties

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

253.19 g/mol

IUPAC Name

ethyl 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetate;dihydrochloride

InChI

InChI=1S/C8H16N2O2.2ClH/c1-2-12-8(11)7-10-5-3-9-4-6-10;;/h9H,2-7H2,1H3;2*1H/i3D2,4D2,5D2,6D2;;

InChI Key

SDCGGVSLPLXYON-CORRJWLCSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)OCC)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

CCOC(=O)CN1CCNCC1.Cl.Cl

Origin of Product

United States

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